Functional Complementation in the Pyoluteorin Biosynthetic Pathway: 2,4-Dichlorobenzene-1,3,5-triol vs. Phloroglucinol
In a definitive genetic complementation experiment, purified PltM enzyme converted phloroglucinol (PG) into the mono‑chlorinated intermediate chloro‑1,3,5‑trihydroxybenzene and further into 2,4‑dichlorobenzene‑1,3,5‑triol. Only the 2,4‑dichloro product—not phloroglucinol nor the mono‑chloro intermediate—was able to chemically complement pltM and phlD mutants, restoring pyoluteorin production and conferring inhibitory activity against the oomycete pathogen Pythium ultimum [1].
| Evidence Dimension | Capacity to restore pyoluteorin production and Pythium ultimum inhibition in pltM/phlD mutant strains |
|---|---|
| Target Compound Data | 2,4-Dichlorobenzene-1,3,5-triol fully complements the pltM and phlD null mutations, restoring wild‑type levels of pathway function [1] |
| Comparator Or Baseline | Phloroglucinol (PG): no complementation; mono‑chloro intermediate: no complementation [1] |
| Quantified Difference | Qualitative (functional vs. non‑functional); the 2,4‑dichloro compound is the only tested species that rescues the mutant phenotype |
| Conditions | Genetic complementation assay in Pseudomonas fluorescens ΔpltM/ΔphlD strains; Pythium ultimum inhibition bioassay on agar plates |
Why This Matters
Researchers studying halogenase enzymology or engineering pyoluteorin biosynthesis must procure the exact 2,4‑dichloro compound because neither the parent phloroglucinol nor mono‑chlorinated analogs can substitute functionally.
- [1] ISMPMI, Purified PltM transformed PG into chlorinated PGs (chloro-1,3,5-trihydroxybenzene and 2,4-dichlorobenzene-1,3,5-triol), which chemically complemented pltM and phlD mutants for Plt production and inhibition of Pythium ultimum. View Source
